molecular formula C19H18N2O4S B2399733 3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034385-02-7

3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2399733
CAS No.: 2034385-02-7
M. Wt: 370.42
InChI Key: PZFMQXIIMUAESM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

One area of application is in the development of functionalized heterocycles. For example, researchers have developed versatile protocols for preparing functionalized heterocycles, which are crucial in pharmaceuticals and materials science. These methods involve reactions with primary aromatic amines and secondary aliphatic amines, leading to the formation of thiophene derivatives and various amide derivatives (Kabirifard, Ghahremani, & Afsharpoor, 2015). Similarly, electrooxidative methods have been used to synthesize novel oxazolidine derivatives, highlighting the compound's role in generating new molecular structures with potential applications in various fields (Okimoto et al., 2012).

Antimicrobial and Anticancer Activities

Another significant area of research involves the synthesis of compounds for antimicrobial and anticancer applications. Some studies focus on creating derivatives that exhibit antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new treatments for infections (Prakash et al., 2010). Additionally, the synthesis of N-substituted indole derivatives has shown promising results in anticancer activity, specifically against breast cancer cell lines, indicating the compound's utility in oncology research (Kumar & Sharma, 2022).

Novel Heterocyclic Compounds Development

The compound also plays a role in the creation of novel heterocyclic compounds with a wide range of potential applications. For instance, the synthesis of oxazolidines, thiazolidines, and various bicyclic compounds from β-hydroxy- or β-mercapto-α-amino acid esters showcases the compound's versatility in organic synthesis and the development of new chemical entities (Badr, Aly, Fahmy, & Mansour, 1981).

Properties

IUPAC Name

3-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-17-11-25-19(24)21(17)16-5-8-20(9-6-16)18(23)14-3-1-13(2-4-14)15-7-10-26-12-15/h1-4,7,10,12,16H,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFMQXIIMUAESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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